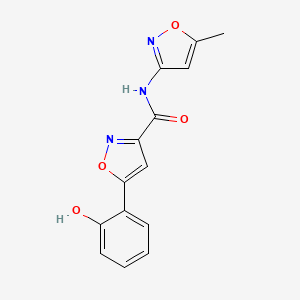
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide, also known as ML314, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a highly specific inhibitor of the enzyme STK16, which plays a crucial role in the regulation of cell division and proliferation.
作用機序
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide is a highly specific inhibitor of STK16, which is a serine/threonine kinase that plays a crucial role in the regulation of cell division and proliferation. STK16 is overexpressed in many types of cancer, and its inhibition by 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide binds to the ATP-binding site of STK16 and prevents its activity, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to have a potent inhibitory effect on STK16, leading to the inhibition of cancer cell growth and induction of apoptosis. It has also been shown to sensitize cancer cells to radiation therapy, making it a promising adjuvant therapy for cancer treatment. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
実験室実験の利点と制限
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide is a highly specific inhibitor of STK16, making it a valuable tool for studying the role of STK16 in cancer cell growth and proliferation. However, its specificity also limits its use in studying other kinases that may be involved in cancer cell growth and proliferation. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has good pharmacokinetic properties, making it suitable for in vivo studies. However, its high potency may also lead to off-target effects, which need to be carefully monitored.
将来の方向性
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for cancer treatment. Future studies could focus on optimizing the pharmacokinetic properties of 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide, developing more potent and selective inhibitors of STK16, and investigating the role of STK16 in other diseases and biological processes. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide could also be used as a tool for studying the role of STK16 in cancer cell growth and proliferation, and for identifying new targets for cancer therapy.
合成法
The synthesis of 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide involves a multi-step process that includes the reaction of 2-hydroxybenzaldehyde with 5-methylisoxazole-3-carboxylic acid to form 5-(2-hydroxyphenyl)-5-methylisoxazole-3-carboxaldehyde. This intermediate is then reacted with hydroxylamine to form 5-(2-hydroxyphenyl)-5-methylisoxazole-3-carboxaldoxime, which is then reacted with acetic anhydride to form 5-(2-acetoxyphenyl)-5-methylisoxazole-3-carboxaldoxime. Finally, this compound is reacted with 2-amino-4,5-dimethylisoxazole to form 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide.
科学的研究の応用
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. STK16 is overexpressed in many types of cancer, and its inhibition by 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has also been shown to sensitize cancer cells to radiation therapy, making it a promising adjuvant therapy for cancer treatment.
特性
IUPAC Name |
5-(2-hydroxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-8-6-13(17-20-8)15-14(19)10-7-12(21-16-10)9-4-2-3-5-11(9)18/h2-7,18H,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZVFLHWPGBYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6138098.png)
![3,4-dimethoxybenzaldehyde {5-[2-chloro-5-(trifluoromethyl)benzyl]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6138101.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-methoxypiperidine](/img/structure/B6138109.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6138123.png)
![ethyl 2-({1-(ethoxycarbonyl)-1-[(ethoxycarbonyl)amino]-2,2,2-trifluoroethyl}amino)-5-ethyl-4-phenylthiophene-3-carboxylate](/img/structure/B6138131.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6138136.png)

![N-benzyl-8-bromo-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6138160.png)
![4-(3-fluorophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6138161.png)
![4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6138178.png)
![methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B6138184.png)
![1-cyclopentyl-4-(4-ethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6138200.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6138203.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B6138205.png)